molecular formula C11H9BrFNO2 B2857291 Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate CAS No. 396076-60-1

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate

Cat. No. B2857291
CAS RN: 396076-60-1
M. Wt: 286.1
InChI Key: ZAUJOWOCPLOJNM-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a biochemical reagent . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 286.1 . The compound should be stored in a dry place at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of indole derivatives, including those structurally similar to ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, has been a focus of chemical research due to their relevance in pharmaceuticals and materials science. Studies on the synthesis of indole derivatives highlight methodologies that could be applicable to this compound, showcasing its potential utility in creating complex molecules with specific functional groups for further chemical reactions or as intermediates in the synthesis of biologically active compounds (Leggetter & Brown, 1960).

Applications in Medicinal Chemistry

Compounds structurally related to this compound have been explored for their potential in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. For example, derivatives of fluoroquinolones, which are potent topoisomerase II inhibitors, have been synthesized using related compounds as key intermediates, indicating the potential application of this compound in the development of new antibiotics (Zhang et al., 2010).

Antiviral Research

The compound and its derivatives have also been investigated in the context of antiviral research. Studies on compounds with similar structures have shown antiviral activity, suggesting that this compound could be a valuable scaffold for the development of new antiviral agents (Boriskin et al., 2008).

Antidiabetic Potential

Research into the development of antidiabetic agents has also utilized indole derivatives. The sequential conversion of related compounds into various derivatives has been studied for their potential to inhibit the α-glucosidase enzyme, an important target in the treatment of diabetes. This indicates the broader applicability of this compound in the synthesis of compounds with potential antidiabetic activity (Nazir et al., 2018).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

Indole derivatives, such as Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, continue to attract attention due to their significant role in cell biology and their potential for treating various disorders . Future research will likely continue to explore the synthesis of these compounds and their potential applications in medicine .

properties

IUPAC Name

ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUJOWOCPLOJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-4-fluoro-phenylhydrazine (20 g, 0.097 mol) was dissolved in ethanol and the solution cooled to 0° C. (ice-bath). Ethyl pyruvate (11.3 ml, 0.101 mol) was added dropwise and the solution stirred 15 h at room temperature. The solvent was evaporated under reduced pressure, and the residue stirred with hexane. The mixture of hydrazones that formed upon cooling in an ice-bath was filtered and dried under vacuum. Yield 24.4 g, 82%. The hydrazone mixture (22 g, 0.073 mol) was dissolved in Eaton's reagent (230 ml) and the mixture heated 3 h at 50° C. The mixture was cooled to room temperature, diluted with dichloromethane and added to saturated aqueous sodium hydrogen carbonate. The phases were separated and the aqueous phase extracted twice with dichloromethane. The combined organic phases were washed with water, dried over magnesium sulfate and evaporated. The residue was taken up in diethyl ether, and hexane added whereupon part of the product precipitated. This was filtered and the mother liquor purified by column chromatography on silica gel (5:1 toluene/hexane eluant) to afford the product as a light yellow solid (14.1 g, 68%). Mp: 125° C., EI MS: 285.0 (M+)
Quantity
20 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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11.3 mL
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reactant
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[Compound]
Name
hydrazone
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five
Yield
68%

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